Methyl 4-bromo-1H-imidazole-2-carboxylate
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Overview
Description
Methyl 4-bromo-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C5H5BrN2O2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions.
Mechanism of Action
Target of Action
Methyl 4-bromo-1H-imidazole-2-carboxylate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form covalent bonds with target proteins or enzymes.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways might be influenced .
Pharmacokinetics
The compound’s solubility and stability, which can impact its bioavailability, may be influenced by its chemical structure .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound might have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other substances, might also affect the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1H-imidazole-2-carboxylate typically involves the bromination of an imidazole derivative followed by esterification. One common method includes the reaction of 4-bromo-1H-imidazole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride . The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate ester hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile, products such as 4-azido-1H-imidazole-2-carboxylate or 4-thiocyanato-1H-imidazole-2-carboxylate can be formed.
Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides.
Hydrolysis Products: Hydrolysis yields 4-bromo-1H-imidazole-2-carboxylic acid.
Scientific Research Applications
Methyl 4-bromo-1H-imidazole-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: It is employed in studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
Properties
IUPAC Name |
methyl 5-bromo-1H-imidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-10-5(9)4-7-2-3(6)8-4/h2H,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKFOCSHGUXYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1622843-37-1 |
Source
|
Record name | Methyl 4-bromo-1H-imidazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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